molecular formula C19H24O2 B12664416 Unii-B1lxh6rppm CAS No. 13026-26-1

Unii-B1lxh6rppm

Cat. No.: B12664416
CAS No.: 13026-26-1
M. Wt: 284.4 g/mol
InChI Key: ITRDPYNINWIWLM-RBUKOAKNSA-N
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Description

Unii-B1lxh6rppm, also known as Hexestrol Monomethyl Ether, is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . It is a derivative of hexestrol, a synthetic estrogen, and is characterized by its unique chemical structure and properties.

Preparation Methods

The synthesis of Hexestrol Monomethyl Ether involves the methylation of hexestrol. The reaction typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent such as acetone or methanol to achieve the desired product.

Industrial production methods for Hexestrol Monomethyl Ether may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hexestrol Monomethyl Ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Hexestrol Monomethyl Ether has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexestrol Monomethyl Ether involves its interaction with estrogen receptors in the body. As an estrogen receptor agonist, it binds to these receptors, mimicking the effects of natural estrogens. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in various biological processes such as cell growth, differentiation, and reproduction.

Comparison with Similar Compounds

Hexestrol Monomethyl Ether can be compared with other similar compounds such as:

The uniqueness of Hexestrol Monomethyl Ether lies in its specific chemical modifications, which can influence its biological activity and potential applications. The presence of the methoxy group can alter its pharmacokinetics and receptor binding affinity compared to other estrogens.

Properties

CAS No.

13026-26-1

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

4-[(3R,4S)-4-(4-methoxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C19H24O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,18-20H,4-5H2,1-3H3/t18-,19+/m0/s1

InChI Key

ITRDPYNINWIWLM-RBUKOAKNSA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)O)[C@H](CC)C2=CC=C(C=C2)OC

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OC

Origin of Product

United States

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